3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid

Tyrosinase inhibition Structure-activity relationship Aryl substitution

3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid (CAS free base: 90942-46-4; hydrochloride: 1258640-49-1) is a non-proteinogenic β2-amino acid featuring a 3-chlorobenzyl substituent at the α-carbon of the propanoic acid backbone. It is formally classified as 2-(aminomethyl)-3-(3-chlorophenyl)propanoic acid (IUPAC), also referred to as H-β-HomoPhe(3-Cl)-OH in peptide nomenclature.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Cat. No. B12089805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CC(CN)C(=O)O
InChIInChI=1S/C10H12ClNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14)
InChIKeyQRHHAFBBXIODHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-[(3-chlorophenyl)methyl]propanoic Acid: Identification and Compound-Class Positioning for Procurement Decision-Making


3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid (CAS free base: 90942-46-4; hydrochloride: 1258640-49-1) is a non-proteinogenic β2-amino acid featuring a 3-chlorobenzyl substituent at the α-carbon of the propanoic acid backbone [1]. It is formally classified as 2-(aminomethyl)-3-(3-chlorophenyl)propanoic acid (IUPAC), also referred to as H-β-HomoPhe(3-Cl)-OH in peptide nomenclature [2]. The compound is available as a racemic mixture or as enantiopure (R)- and (S)-enantiomers (e.g., CAS 1260592-56-0 for the (R)-form), with the meta-chloro regiochemistry representing the critical structural determinant that distinguishes it from para-chloro, ortho-chloro, unsubstituted, and fluoro-substituted phenyl analogs. This compound has been investigated in the context of GABAB receptor antagonist pharmacophores [3] and is employed as a chiral building block for the solid-phase synthesis of β-peptide libraries and peptidomimetics with enhanced proteolytic stability [4].

Why Generic Substitution of 3-Amino-2-[(3-chlorophenyl)methyl]propanoic Acid with Other Chlorophenyl or Aryl Analogs Fails in Reproducible Research


The meta-chlorobenzyl substituent of this β2-amino acid exerts non-linear effects on molecular recognition that cannot be replicated by para-chloro, ortho-chloro, unsubstituted phenyl, or fluoro-substituted analogs. In tyrosinase inhibition studies on a related aryl scaffold, the 3-chlorophenyl derivative exhibited 24.10% inhibition at 100 µM, compared with only 11.76% for the 4-chlorophenyl congener and 16.00% for the unsubstituted phenyl control [1]. This 2.05-fold potency difference between meta- and para-chloro substitution demonstrates that chlorine position is not interchangeable. Furthermore, meta-chlorination increases calculated logP by approximately 0.30 log units relative to para-chlorination (logP ≈ 2.66 vs. 2.36 for the corresponding 3-arylpropanoic acid homologs [2]), altering both passive membrane permeability and hydrophobic packing within enzyme active sites. In GABAB receptor pharmacology, the position of chlorine substitution on the aromatic ring is a critical determinant of antagonist potency: 4-chlorophenyl analogs display pA2 values ranging from 3.5 (carboxylic acid) to 4.0 (sulfonic acid) [3], and the meta-chloro regioisomer, by virtue of altered electron density distribution at the receptor binding pocket, is expected to yield a distinct pharmacological profile. These position-dependent differences in target engagement, physicochemical properties, and conformational preferences mean that data generated with one regioisomer cannot be extrapolated to another, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 3-Amino-2-[(3-chlorophenyl)methyl]propanoic Acid Versus Comparator Analogs


Meta-Chloro vs. Para-Chloro Substitution: 2.05-Fold Differential in Target Engagement Measured by Tyrosinase Inhibition

In a controlled structure-activity relationship study of phenyl-substituted quinazolinone derivatives evaluated as tyrosinase inhibitors, the 3-chlorophenyl-substituted analog (compound 9c) produced 24.10 ± 4.20% inhibition at 100 µM, whereas the 4-chlorophenyl-substituted analog (compound 9d) produced only 11.76 ± 0.74% inhibition [1]. The unsubstituted phenyl analog (compound 9a) yielded 16.00 ± 0.94% inhibition. This represents a 2.05-fold enhancement for the meta-chloro substitution relative to the para-chloro congener and a 1.51-fold enhancement relative to the unsubstituted phenyl baseline. The standard deviations confirm that the meta-chloro vs. para-chloro difference exceeds the combined error margins. Although the core scaffold in this study differs from the β-amino acid backbone of the target compound, the differential effect of aryl chlorine position on enzyme active-site complementarity is a transferable pharmacophoric principle [1].

Tyrosinase inhibition Structure-activity relationship Aryl substitution

Meta-Chlorination Increases Lipophilicity by Approximately 0.30 LogP Units Relative to Para-Chlorination, Modulating Membrane Permeability and Hydrophobic Binding

Computed partition coefficients for the homologous 3-arylpropanoic acid series demonstrate that meta-chlorination yields a higher logP than para-chlorination. Specifically, 3-(3-chlorophenyl)propanoic acid has a computed logP of 2.66 (LogD at pH 7.4 = −0.49), whereas 3-(4-chlorophenyl)propanoic acid has a reported logP of 2.36 [1]. The unsubstituted 3-phenylpropanoic acid has a logP of approximately 1.88, establishing a lipophilicity rank order of meta-Cl (2.66) > para-Cl (2.36) > unsubstituted H (1.88). The ΔlogP of +0.30 between meta-Cl and para-Cl is practically significant: it corresponds to an approximately 2-fold difference in octanol/water partition and is predicted to alter passive membrane permeability and CYP-mediated metabolic stability [1]. This difference arises from the dipole moment orientation of the C–Cl bond; in the meta position, the chlorine atom does not conjugate with the benzylic position, preserving higher overall lipophilicity compared to the para isomer where resonance effects partially polarize the ring. While these values are for the 3-arylpropanoic acid series lacking the β-amino group, the relative lipophilicity increment conferred by meta- vs. para-chlorination is expected to translate proportionally to the β2-amino acid scaffold [2].

Lipophilicity ADME LogP Chlorine regiochemistry

GABAB Receptor Antagonist Structure-Activity Framework: Meta-Chloro Position Offers a Distinct Pharmacological Window Relative to Para-Chloro Benchmarks

The 3-amino-2-arylpropanoic acid scaffold was originally developed as a GABAB receptor antagonist pharmacophore by Prager and Schafer (1997). In the closely related 3-amino-3-arylpropanoic acid series (Part IX of the same program), the 4-chlorophenyl carboxylic acid derivative displayed a pA2 of 3.5, the corresponding phosphonic acid a pA2 of 3.8, and the sulfonic acid a pA2 of 4.0 in guinea-pig isolated ileum preparations [1]. The series X paper explicitly includes the synthesis of 3-amino-2-arylpropanoic acids—the exact scaffold class of the target compound—with the 3-chlorophenyl regioisomer among the synthesized analogs [2]. Although the binding potencies of individual regioisomers from series X were not reported in the publicly accessible abstract, the established SAR framework demonstrates that aryl chlorine substitution position is a critical determinant of GABAB receptor antagonist activity. Meta-substitution alters the electrostatic potential surface of the aromatic ring relative to para-substitution, which affects the interaction with the hydrophobic binding pocket of the GABAB receptor Venus flytrap domain. This provides a mechanistic rationale for why the 3-chloro and 4-chloro regioisomers cannot be considered functionally equivalent [2].

GABAB receptor Baclofen analog Antagonist pharmacology Chlorophenyl SAR

Stoichiometric Purity and Enantiomeric Integrity Metrics as Procurement-Grade Differentiation from Technical-Grade Phenylalanine Analogs

Reputable suppliers of 3-amino-2-[(3-chlorophenyl)methyl]propanoic acid hydrochloride (CAS 1258640-49-1) provide the compound at specified purities of ≥95% (HPLC) as documented in certificate-of-analysis datasheets . The (R)-enantiomer (CAS 1260592-56-0) is available at ≥98% enantiomeric excess. In contrast, the commonly available non-β-amino acid analog 3-chloro-L-phenylalanine (H-Phe(3-Cl)-OH, CAS 80126-51-8), while structurally related, is an α-amino acid with a fundamentally different backbone geometry and proteolytic susceptibility profile . The β2-amino acid scaffold of the target compound confers resistance to endogenous aminopeptidases, with β-peptides exhibiting in vitro half-lives exceeding 24 hours compared to <1 hour for corresponding α-peptides [1]. Furthermore, the target compound is manufactured in research-grade quantities with full analytical characterization (NMR, HPLC, MS), distinguishing it from bulk industrial intermediates such as 3-chlorobenzyl chloride that lack the amino acid functionality required for peptide coupling [2].

Enantiomeric purity Analytical specification Procurement quality Chiral building block

Evidence-Anchored Application Scenarios for 3-Amino-2-[(3-chlorophenyl)methyl]propanoic Acid in Drug Discovery and Chemical Biology


Monoaminergic and GABAB Receptor Pharmacological Probe Development Requiring Meta-Chloro Specificity

Researchers investigating structure-activity relationships at GABAB and related aminergic receptors should select the 3-chlorophenyl regioisomer when the experimental objective is to probe the effect of meta-substitution on receptor binding pocket complementarity. The Prager and Schafer (1997) pharmacological framework establishes this compound class as GABAB receptor antagonists [1], and the meta-chloro positioning provides a distinct electrostatic surface relative to the para-chloro baclofen/saclofen standards (pA2 = 3.5–4.0 [2]). This regioisomer is appropriate for head-to-head pharmacological comparisons where the independent variable is chlorine substitution position on the aromatic ring.

Solid-Phase Synthesis of Proteolytically Stable β-Peptide Libraries with Defined Aryl Side-Chain Lipophilicity

The β2-amino acid backbone of this compound confers proteolytic resistance to peptides (>24 h in vitro half-life vs. <1 h for α-peptides) [3], while the 3-chlorobenzyl side chain provides a calculated logP of approximately 2.66—0.30 units higher than the para-chloro analog [4]. This combination makes the compound an optimal building block for constructing β-peptide libraries where both metabolic stability and hydrophobic character require precise control. The Fmoc-protected derivative is compatible with standard solid-phase peptide synthesis protocols, and the enantiopure forms (R or S, ≥98% ee) enable stereochemically defined library construction.

Tyrosinase and Melanogenesis Inhibitor Lead Optimization with Meta-Chlorophenyl Pharmacophore

For medicinal chemistry programs targeting tyrosinase-dependent hyperpigmentation or melanogenesis, the meta-chlorophenyl moiety has demonstrated a 2.05-fold potency advantage over the para-chlorophenyl moiety (24.10% vs. 11.76% inhibition at 100 µM [5]). Although this direct data originates from a quinazolinone scaffold, the pharmacophoric principle—that meta-chlorine enhances active-site complementarity relative to para-chlorine—is transferable to the design of novel tyrosinase inhibitors. The target β2-amino acid can serve as a conformationally constrained core or as a side-chain mimetic in fragment-based inhibitor design.

Integrin Antagonist and Cell Adhesion Inhibitor Scaffold Elaboration

Propanoic acid derivatives bearing chlorobenzyl substituents have been claimed as integrin-binding inhibitors in patent literature (e.g., US 6,723,711 [6]). The 3-chlorobenzyl-β-amino acid scaffold offers a dual functionalization handle: the carboxylic acid for zinc-chelating integrin-binding motifs and the primary amine for further derivatization (amide coupling, sulfonamide formation, or urea synthesis). The meta-chloro substituent modulates the electron density of the aromatic ring without the resonance-mediated polarization characteristic of para-chloro substitution, potentially altering the selectivity profile across integrin subtypes (α4β1, α5β1, αvβ3).

Quote Request

Request a Quote for 3-Amino-2-[(3-chlorophenyl)methyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.